molecular formula C8H11N B13946636 1,2,2,3,3,3a,4-heptadeuterio-4H-indole

1,2,2,3,3,3a,4-heptadeuterio-4H-indole

Cat. No.: B13946636
M. Wt: 128.22 g/mol
InChI Key: FRUWMYWEARDNTC-LKHFKKQTSA-N
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Description

1,2,2,3,3,3a,4-Heptadeuterio-4H-indole is a deuterium-labeled derivative of 4H-indole, where seven hydrogen atoms at positions 1, 2, 2, 3, 3, 3a, and 4 are replaced by deuterium (²H or D). This isotopic substitution alters the compound's physical and chemical properties, such as bond strength, vibrational frequencies, and metabolic stability, while retaining its core indole framework. Deuterated compounds like this are frequently employed in mechanistic studies (e.g., kinetic isotope effects), NMR spectroscopy (to simplify spectra by reducing proton signals), and drug development (to enhance pharmacokinetic profiles) .

The 4H-indole scaffold itself is a partially hydrogenated indole derivative, where the aromatic ring is saturated at the 4-position. This structural modification impacts electronic distribution and reactivity compared to fully aromatic indoles, making it a valuable intermediate in synthetic organic chemistry and medicinal research .

Properties

Molecular Formula

C8H11N

Molecular Weight

128.22 g/mol

IUPAC Name

1,2,2,3,3,3a,4-heptadeuterio-4H-indole

InChI

InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,4,7,9H,3,5-6H2/i3D,5D2,6D2,7D/hD

InChI Key

FRUWMYWEARDNTC-LKHFKKQTSA-N

Isomeric SMILES

[2H]C1C=CC=C2C1(C(C(N2[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNC2=CC=CCC21

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: Deuteration may improve the bioavailability of indole-derived therapeutics, as seen with fluorinated analogs in .
  • Mechanistic Studies : The compound could serve as a probe for studying indole metabolism or reaction pathways via kinetic isotope effects .
  • Unanswered Questions : Specific data on synthetic routes, stability, and biological activity of this deuterated indole remain undocumented in the reviewed literature.

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